Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of trimethylamine with diethylaminoethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds.
Scientific Research Applications
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport.
Industry: The compound is used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used in the preparation of quaternary ammonium salts.
N,N-Diethylethanolamine: Another tertiary amine with similar applications in organic synthesis.
Uniqueness
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride stands out due to its quaternary ammonium structure, which imparts unique physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity are particularly noteworthy.
Properties
CAS No. |
63951-47-3 |
---|---|
Molecular Formula |
C10H23ClN2O2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H23N2O2.ClH/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SZRKKAQIDOFZHV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.